8-Oxa-6-azabicyclo[3.2.1]octan-7-one
Description
Contextualization within Bridged Bicyclic Lactam Chemistry
8-Oxa-6-azabicyclo[3.2.1]octan-7-one, often abbreviated as BOL, belongs to the class of compounds known as bridged bicyclic lactams. nih.gov A key feature of these molecules is the geometric constraint placed upon the amide bond, which is part of the bicyclic system. nih.gov Unlike the typically planar amide bonds found in acyclic amides and unstrained lactams, the amide bond in bridged lactams can be significantly distorted. nih.gov This distortion is a consequence of the rigid, bicyclic structure that prevents the nitrogen atom's lone pair of electrons from achieving optimal orbital overlap with the carbonyl group's pi-system. nih.gov
The degree of this non-planarity can be quantitatively described by the Winkler-Dunitz parameters: the twist angle (τ) and the nitrogen pyramidalization (χN). nih.gov These parameters are crucial for understanding the reactivity of bridged lactams. A high degree of distortion leads to increased strain and a higher ground-state energy of the amide bond, making it more susceptible to cleavage. This inherent reactivity is a defining characteristic of many bridged lactams and is central to their chemical behavior, particularly in polymerization. nih.gov The structure of BOL, with its oxa-bridge, contributes to a specific ring strain and amide bond distortion that influences its chemical properties.
The crystal structure of this compound has been determined by X-ray diffraction, revealing key structural details. The molecules are linked by N–H···O hydrogen bonds, forming infinite chains within the crystal lattice. oup.com
Crystal Structure Data for this compound (BOL)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.926 |
| b (Å) | 9.115 |
| c (Å) | 6.280 |
| Z | 4 |
This data is based on X-ray diffraction analysis. oup.com
Historical Perspective on the Synthesis and Study of this compound
The synthesis and study of this compound gained significant attention through the pioneering work on the polymerization of bicyclic lactams. Early investigations by H.K. Hall and others laid the groundwork for understanding the polymerizability of these strained ring systems. acs.org A key synthetic route to BOL starts from sodium 3,4-dihydro-2H-pyran-2-carboxylate. acs.orgoup.com This starting material is also utilized for the synthesis of derivatives, such as the bromo-substituted version, 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one. oup.com
Research conducted in the 1970s and 1980s by Sumitomo, Hashimoto, and their colleagues was instrumental in demonstrating the utility of BOL as a monomer. acs.orgjst.go.jp They developed methods for the anionic ring-opening polymerization of BOL, which proceeds readily at or below room temperature. acs.org This work also extended to the synthesis of optically active BOL, specifically the (+)-(1R,5S) enantiomer, which was achieved through the optical resolution of its diastereomeric dehydroabietylammonium salt. acs.org The subsequent polymerization of this enantiomerically pure monomer led to the creation of a stereoregular polyamide, highlighting the versatility of the synthetic methods developed. acs.org
Significance as a Monomer and Synthetic Intermediate in Advanced Organic Chemistry
The primary significance of this compound in advanced organic chemistry lies in its role as a monomer for the synthesis of polyamides. The high ring strain associated with its bicyclic lactam structure makes it highly susceptible to anionic ring-opening polymerization (AROP). acs.org This process yields a high molecular weight polyamide, poly(tetrahydropyran-2,6-diyliminocarbonyl), referred to as poly(BOL). acs.org
The polymerization of BOL can be initiated using a catalyst system, such as potassium pyrrolidonate, and an activator like N-acetyl BOL. jst.go.jp This method allows for the production of polyamides under relatively mild conditions. The resulting poly(BOL) is a noteworthy material due to its markedly hydrophilic properties. acs.org Membranes cast from poly(BOL) exhibit excellent permeability and permselectivity for water, making them of interest for separation applications. oup.com
Furthermore, the polymerization of optically active BOL results in a stereoregular polyamide with distinct thermal properties compared to the polymer derived from the racemic monomer. acs.org The stereoregular polymer also demonstrates improved fractional solute rejection in aqueous solutions, showcasing the importance of stereochemistry in tailoring the material's properties. acs.org Beyond its use as a homopolymer, BOL has also been utilized in copolymerizations, for instance with 2-pyrrolidone, to create random copolymers. jst.go.jp It also serves as a precursor for creating block copolymers and telechelic polyamides with functional end-groups. acs.org
Polymerization Characteristics of this compound (BOL)
| Polymerization Type | Key Features | Resulting Polymer | Notable Properties |
| Anionic Ring-Opening Polymerization (AROP) | Proceeds readily at low temperatures; can be initiated with a base and an N-acyl lactam activator. acs.orgjst.go.jp | Poly(tetrahydropyran-2,6-diyliminocarbonyl) or poly(BOL) | High molecular weight, hydrophilic. acs.org |
| Anionic Ring-Opening Copolymerization | Can be copolymerized with other lactams like 2-pyrrolidone. jst.go.jp | Random Copolymers | Properties depend on comonomer ratio. |
| Polymerization of Optically Active Monomer | Utilizes enantiomerically pure (+)-(1R,5S)-BOL. acs.org | Stereoregular Polyamide | Higher thermal transition temperatures; improved membrane performance. acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
49831-29-0 |
|---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
8-oxa-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C6H9NO2/c8-6-4-2-1-3-5(7-6)9-4/h4-5H,1-3H2,(H,7,8) |
InChI Key |
PGTRNCFFYKYYCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C1)O2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Oxa 6 Azabicyclo 3.2.1 Octan 7 One and Its Derivatives
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 8-Oxa-6-azabicyclo[3.2.1]octan-7-one reveals a strategic disconnection of the bicyclic system. The core lactam ring can be envisioned as forming from an amino acid precursor. This disconnection points towards a substituted tetrahydropyran (B127337) ring bearing amino and carboxylic acid functionalities at the 2- and 6-positions.
Further deconstruction of this amino acid precursor suggests a key starting material: a derivative of 3,4-dihydro-2H-pyran. Specifically, retrosynthetic thinking leads to sodium 3,4-dihydro-2H-pyran-2-carboxylate as a viable and crucial precursor. This readily available starting material contains the necessary tetrahydropyran core and a carboxylate group that can be elaborated to introduce the required amine functionality for the final cyclization. The synthetic strategy, therefore, hinges on the effective functionalization of this precursor to set the stage for the intramolecular lactamization that forms the bicyclic structure.
Direct Synthesis of this compound
The direct synthesis of this compound and its derivatives has been successfully achieved, primarily from the key precursor identified in the retrosynthetic analysis.
Original Synthetic Pathways and Reaction Conditions
An early and notable synthesis of a derivative of this compound involves the preparation of 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one. oup.com The synthesis commences with sodium 3,4-dihydro-2H-pyran-2-carboxylate . oup.com The reaction sequence, as outlined in the literature, involves the bromination of this precursor, followed by a series of transformations that ultimately lead to the formation of the bicyclic lactam.
The key steps in this synthetic pathway are summarized in the following table:
| Step | Reactants | Reagents | Key Transformation |
| 1 | Sodium 3,4-dihydro-2H-pyran-2-carboxylate | Bromine | Bromination of the dihydropyran ring |
| 2 | Brominated intermediate | - | Subsequent cyclization to form the bicyclic lactam |
This table is based on the synthetic description for a bromo-substituted derivative.
The reaction conditions for these transformations are critical for achieving the desired product. The bromination is typically carried out in a suitable solvent at a controlled temperature to ensure regioselectivity. The subsequent cyclization to form the bicyclic lactam is often an intramolecular reaction, which can be influenced by factors such as concentration and the presence of a base or acid catalyst.
Optimization Strategies for Yield and Purity
Reaction Condition Tuning: A systematic investigation of reaction parameters such as temperature, reaction time, and solvent choice for both the bromination and cyclization steps could lead to significant improvements in yield. For instance, lower temperatures during bromination may minimize the formation of side products.
Purification Techniques: The purity of the final compound is paramount. The implementation of advanced purification techniques, such as column chromatography with various stationary and mobile phases, can be crucial for isolating the target molecule from any unreacted starting materials or byproducts. For crystalline products, recrystallization from a suitable solvent system is a powerful method for achieving high purity.
Stereoselective Synthesis of Enantiomerically Pure this compound
The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in stereoregular polymer synthesis.
Approaches for Chiral Induction and Control
A successful approach to obtaining enantiomerically pure (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one also begins with sodium 3,4-dihydro-2H-pyran-2-carboxylate . acs.org The key to achieving stereoselectivity in this synthesis is the use of a chiral resolving agent to separate the racemic mixture of an intermediate.
The key steps for the stereoselective synthesis are outlined below:
| Step | Reactants | Reagents/Process | Key Transformation |
| 1 | Racemic amino acid precursor | Dehydroabietylamine | Formation of diastereomeric salts |
| 2 | Diastereomeric salts | Fractional Crystallization | Separation of diastereomers |
| 3 | Separated diastereomeric salt | Acidification | Liberation of the enantiomerically pure amino acid |
| 4 | Enantiomerically pure amino acid | - | Intramolecular cyclization |
This table is based on the synthesis of (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one. acs.org
Isolation and Characterization of Optically Active Forms
The isolation of the optically active forms of this compound requires careful experimental technique. Following the separation of the diastereomeric salts, the enantiomerically pure amino acid is liberated and then cyclized. The resulting enantiomerically pure bicyclic lactam is then isolated and purified.
A reported method for the purification of (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one involves extraction with a suitable solvent, such as boiling n-hexane, followed by recrystallization. acs.org This process yields colorless, scale-shaped crystals of the enantiomerically pure compound. acs.org
The characterization of the optically active forms relies on the measurement of their specific rotation, which is a defining physical property of chiral molecules. The melting point is another crucial characteristic that can be used to assess the purity of the isolated enantiomer.
The following table summarizes the key characterization data for (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one:
| Property | Reported Value |
| Melting Point | 124-125 °C |
| Specific Rotation ([α]D) | +106.5° (in ethanol) |
Data obtained from the synthesis of (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one. acs.org
Synthesis of Substituted this compound Derivatives
The modification of the this compound core allows for the fine-tuning of its chemical and biological properties. Various synthetic strategies have been developed to introduce a range of substituents at different positions of the bicyclic framework.
Halogenation Strategies (e.g., 4(e)-bromo substitution)
The introduction of halogen atoms provides a versatile handle for further synthetic transformations. A notable example is the synthesis of 4(e)-bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one. This compound has been successfully synthesized from sodium 3,4-dihydro-2H-pyran-2-carboxylate. The synthetic route involves the bromination of 3,4-dihydro-2H-pyran-2-carboxamide in dimethylformamide at temperatures below -25°C. The resulting 5-bromo-3,4-dihydro-2H-pyran-2-carboxamide is then heated in situ to induce intramolecular cyclization, yielding the desired 4(e)-bromo-substituted bicyclic lactam. The stereochemistry of the bromine atom at the equatorial position has been confirmed by 1H-NMR spectroscopy.
N-Acylation Reactions (e.g., N-benzoyl, N-cinnamoyl derivatives)
Modification of the nitrogen atom of the lactam ring through acylation is a common strategy to alter the electronic and steric properties of the molecule. The synthesis of N-benzoyl and N-cinnamoyl derivatives of this compound has been reported, and their crystal structures have been determined. oup.com While specific reaction conditions for the N-acylation of the parent this compound are not extensively detailed in the readily available literature, these reactions are typically achieved by treating the parent lactam with the corresponding acyl chloride (e.g., benzoyl chloride or cinnamoyl chloride) in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 1: Examples of N-Acylated this compound Derivatives
| Acyl Group | Derivative Name |
| Benzoyl | N-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
| Cinnamoyl | N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one |
Hydroxylation and Other Functional Group Modifications
The introduction of hydroxyl groups and other functionalities can significantly impact the biological activity and physical properties of the bicyclic lactam. While specific methodologies for the direct hydroxylation of the this compound core are not well-documented, general strategies for the functionalization of related bicyclic systems can be considered. These may include stereoselective reductions of keto-derivatives or the use of biocatalytic methods, which have shown promise in the hydroxylation of various cyclic compounds. Further research is needed to explore the application of these methods to the this compound scaffold.
Synthesis of Specific Diastereomers and Regioisomers
The control of stereochemistry is paramount in the synthesis of biologically active molecules. The synthesis of specific diastereomers and regioisomers of substituted this compound derivatives often relies on stereoselective reactions. For instance, in the synthesis of related 8-oxabicyclo[3.2.1]octane systems, samarium iodide reduction of unsaturated precursors has been shown to produce different diastereomers. nih.gov The stereochemical outcome of such reactions can be influenced by the nature of the substituents and the reaction conditions. The development of highly stereoselective synthetic routes to access single isomers of functionalized this compound remains an active area of research.
Modern Advances in this compound Synthesis
Recent advancements in organic synthesis have provided new and efficient tools for the construction of complex molecular architectures like this compound.
Catalytic Methodologies
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of the related 8-oxabicyclo[3.2.1]octane core, catalytic asymmetric [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes have been developed. nih.gov These reactions, often promoted by dual catalyst systems, can lead to the formation of the bicyclic framework with high enantioselectivity.
Palladium-catalyzed reactions have also been employed in the synthesis of bicyclic lactams. For example, palladium-catalyzed oxidative amidation of alkenes has been used to construct bicyclic β-lactam cores. acs.org While not directly applied to the synthesis of this compound, these catalytic strategies hold promise for the development of novel and efficient synthetic routes to this important scaffold and its derivatives. Rhodium-catalyzed cycloisomerization and tandem Diels-Alder reactions have also emerged as powerful tools for the construction of diverse bicyclic and tricyclic heterocycles. rsc.org The application of these modern catalytic methodologies to the synthesis of this compound is a promising avenue for future research.
Considerations for Scalable Synthesis
The successful transition of a synthetic route for this compound and its derivatives from laboratory-scale preparation to industrial-scale production necessitates a thorough evaluation of several critical factors. A scalable synthesis must be not only high-yielding but also economically viable, safe, and environmentally sustainable. Key considerations involve the selection of starting materials, optimization of reaction conditions, and the choice of purification methods.
A primary challenge in scaling up the synthesis of complex bicyclic lactams is the development of a short, efficient, and cost-effective manufacturing route. nih.gov Methodologies that are effective on a small scale, such as those requiring multiple chromatographic purifications, can become impractical and economically prohibitive at an industrial scale. lincoln.ac.uk Therefore, the ideal synthetic strategy should minimize the number of steps and utilize purification techniques amenable to large volumes, such as crystallization or distillation.
The choice of raw materials is paramount for a cost-effective process. Utilizing starting materials that are readily accessible from abundant precursors is a crucial strategy. acs.org For chiral syntheses, employing a cost-effective chiral starting material, such as D-camphor, can significantly impact the economic feasibility of the process. acs.org
Furthermore, the reaction conditions themselves must be suitable for large-scale reactors. This includes using mild reaction conditions, which can reduce the need for specialized equipment and improve the safety profile of the process. researchgate.net Biocatalysis presents a sustainable approach, often leveraging the high selectivity and efficiency of enzymes to perform transformations under gentle conditions. researchgate.net The development of efficient two-step methods for preparing related heterobicyclic compounds also highlights the importance of process simplification. mostwiedzy.pl
The challenges and potential solutions for the scalable synthesis of this compound and its derivatives are summarized in the table below.
| Consideration | Challenge | Potential Solution / Strategy | Reference |
|---|---|---|---|
| Route Design | Multi-step syntheses with low overall yields are common for complex molecules. | Develop short, convergent synthetic routes that minimize the number of discrete steps. nih.govmostwiedzy.pl | nih.govmostwiedzy.pl |
| Starting Materials | Expensive or difficult-to-source starting materials can make the process economically unviable. | Select commercially available, abundant, and cost-effective precursors. acs.org Utilize chiral pool starting materials for enantioselective syntheses. acs.org | acs.org |
| Purification | Chromatographic purification is often not feasible or cost-effective on a large scale. lincoln.ac.uk | Design the synthesis to yield a product that can be purified by crystallization, precipitation, or extraction. | lincoln.ac.uk |
| Reaction Conditions | Harsh reaction conditions (high temperature/pressure, highly reactive reagents) require specialized equipment and pose safety risks. | Optimize for mild reaction conditions. researchgate.net Explore biocatalytic or enzymatic routes which often proceed under gentle conditions. researchgate.net | researchgate.net |
| Sustainability | Use of hazardous solvents and reagents, and generation of significant waste. | Employ green chemistry principles, such as using safer solvents, reducing waste, and exploring biocatalysis. researchgate.net | researchgate.net |
| Process Safety | Exothermic reactions or the use of unstable intermediates can be hazardous on a large scale. | Conduct thorough process safety studies (e.g., reaction calorimetry) to understand and control potential hazards. | N/A |
Structural Elucidation and Conformational Analysis of 8 Oxa 6 Azabicyclo 3.2.1 Octan 7 One and Derivatives
X-ray Crystallography Studies
X-ray crystallography has been an indispensable tool for the unambiguous determination of the molecular architecture of 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its substituted analogues. These studies provide precise data on stereochemistry, molecular geometry, and the non-covalent interactions that govern their solid-state organization.
Single-crystal X-ray diffraction is the definitive method for establishing the absolute and relative stereochemistry of chiral molecules. For derivatives of this compound, this technique has been crucial in assigning the spatial orientation of substituents on the bicyclic framework.
For instance, the absolute molecular configuration of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one was unequivocally determined through X-ray crystallography. ingentaconnect.comtandfonline.comresearchgate.net The analysis confirmed the specific (1R,2R,3R,5S) stereochemistry, revealing that the methyl group and the chlorophenyl group are in a cis configuration relative to each other. ingentaconnect.comtandfonline.com
In another example, the crystal structure of (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one was determined, which firmly established the stereochemistry of a branched δ-sugar amino acid scaffold from which it was derived. iucr.org The crystal structures of the parent compound, this compound (BOL), and its 4(e)-bromo-substituted derivative (Br–BOL) have also been determined, providing a clear depiction of their relative stereochemistry. oup.com
The crystallographic data for these compounds are summarized below:
| Compound | Crystal System | Space Group | Key Stereochemical Finding |
| (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one | Confirmed absolute configuration; cis relationship between methyl and chlorophenyl groups. ingentaconnect.com | ||
| This compound (BOL) | Orthorhombic | P2₁2₁2₁ | Determined relative stereochemistry of the core bicyclic structure. oup.com |
| 4(e)-Bromo-8-oxa-6-azabicyclo[3.2.1]octan-7-one (Br-BOL) | Orthorhombic | P2₁2₁2₁ | Confirmed relative stereochemistry and similarity to the parent BOL structure. oup.com |
| (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one | Orthorhombic | P2₁2₁2₁ | Established the stereochemistry of a branched δ-sugar amino acid scaffold. iucr.org |
Detailed analysis of crystal structures provides precise measurements of bond lengths and angles, offering insights into the electronic and steric properties of the molecule. A noteworthy finding in the study of N-acylated derivatives of this compound is the elongation of the C-N bond within the lactam ring.
Crystal structure analyses of N-benzoyl- and N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one (Bz-BOL and Cin-BOL, respectively) revealed a significant lengthening of the C7-N6 bond compared to the unmodified parent compound (BOL). oup.comoup.com This elongation is attributed to the attachment of the acyl group to the nitrogen atom, which induces a greater double-bond character in the C7-O9 bond of the lactam-amide moiety. oup.com This structural modification is believed to contribute to the increased ring-opening reactivity of N-acylated lactams. oup.com
The table below compares the critical bond lengths in the parent compound and its N-acylated derivatives.
| Compound | C7-N6 Bond Length (Å) | C7-O9 Bond Length (Å) | Reference |
| N-Cinnamoyl-BOL (Cin-BOL) | Elongated | Shortened | oup.com |
| N-Benzoyl-BOL (Bz-BOL) | Elongated | Shortened | oup.comoup.com |
| This compound (BOL) | Shorter (compared to acylated) | Longer (compared to acylated) | oup.comoup.com |
Furthermore, steric factors influence the molecular geometry. In Bz-BOL and Cin-BOL, the C7-N6-C10 angle is wider than the C5-N6-C10 angle by approximately 10°. oup.com This distortion is thought to minimize steric repulsion between the lactam-carbonyl group and the acyl moiety. oup.com
The solid-state architecture of these compounds is stabilized by a network of intermolecular interactions. Hydrogen bonds are a predominant feature in the crystal structures of this compound and its derivatives that possess hydrogen-bond donor groups.
In the crystal structure of the parent this compound (BOL), molecules are linked by N–H···O hydrogen bonds. oup.com Similarly, the structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one exhibits intermolecular hydrogen bonds of the O–H···O type. ingentaconnect.comtandfonline.com
| Compound | Type of Interaction | Description |
| This compound (BOL) | N-H···O Hydrogen Bonds | Links molecules around a two-fold screw axis. oup.com |
| (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one | O-H···O Hydrogen Bonds | Key intermolecular linkage. ingentaconnect.comtandfonline.com |
| C-H···O Interactions | Provides additional stabilization to the conformation. ingentaconnect.comtandfonline.com |
In contrast, the supramolecular assembly of N-acylated derivatives can be influenced by the bulky substituents. For N-cinnamoyl-BOL, the presence of the bulky cinnamoyl group prevents the kind of layer-stacked packing that is sometimes observed in other cinnamoyl compounds. oup.com This highlights how substitution can significantly alter the crystal packing arrangement.
Spectroscopic Characterization Techniques
Alongside X-ray crystallography, spectroscopic methods are vital for characterizing these bicyclic compounds, particularly for analyzing their structure in solution.
¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic molecules. For derivatives of this compound, NMR provides valuable information about the chemical environment of each proton and carbon atom, allowing for the verification of the bicyclic core structure and the constitution of its substituents. ingentaconnect.comtandfonline.com
For example, the structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one was characterized using both ¹H and ¹³C NMR spectroscopy, complementing the data obtained from X-ray analysis. ingentaconnect.comtandfonline.com In related 3-biaryl-8-oxa-bicyclo[3.2.1]octane systems, diagnostic ¹H NMR signals for the skeletal protons have been assigned, providing a reference for this class of compounds. nih.gov Key proton signals include the bridgehead protons H1 and H5, as well as the diastereotopic protons on the carbon adjacent to the bridgehead. nih.gov
The following table presents typical chemical shift ranges for diagnostic protons in related 8-oxabicyclo[3.2.1]octane systems.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H₁ | 4.97 - 5.03 | Doublet |
| H₅ | 4.65 - 4.68 | Multiplet |
| H₄β | 2.98 - 3.09 | Double Doublet |
| H₄α | 2.08 - 2.18 | Doublet |
Data adapted from related 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of bicyclic compounds, providing precise mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS confirms its molecular formula, C₆H₉NO₂, by providing an exact mass that corresponds to the calculated theoretical value. The monoisotopic mass of the parent compound has a calculated value of 127.063328530 g/mol guidechem.com. This level of precision allows for unambiguous identification and differentiation from other compounds with the same nominal mass.
In addition to the parent compound, derivatives of the this compound scaffold have been synthesized and characterized using HRMS. For instance, the complex derivative (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one was synthesized and its structure confirmed through various spectroscopic methods, including HRMS, alongside ¹H and ¹³C NMR and X-ray crystallography tandfonline.comresearchgate.net. The HRMS analysis would have been used to verify its elemental composition of C₂₁H₂₀ClNO₃. While the specific experimental mass-to-charge ratio from the study is not detailed here, the technique was fundamental to confirming the successful synthesis of the target molecule.
Below is a data table summarizing the mass spectrometry data for the parent compound.
| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ |
| This compound | C₆H₉NO₂ | 128.0706 |
Note: The calculated mass for the protonated molecule [M+H]⁺ is derived from the monoisotopic mass of the neutral molecule (127.0633 g/mol ) plus the mass of a proton.
Conformational Dynamics and Ring Strain Analysis
The this compound molecule, a bicyclic oxalactam, possesses a structure characterized by significant ring strain. This strain is a key determinant of its chemical reactivity, particularly its propensity to undergo anionic ring-opening polymerization (AROP) acs.orgacs.org. The bicyclo[3.2.1]octane framework consists of a six-membered ring bridged by a one-atom bridge (in this case, an oxygen atom), forcing the rings into conformations that deviate from ideal geometries.
The considerable ring strain is the driving force for the efficient polymerization of this monomer under mild conditions, such as at or below room temperature, to yield a high molecular weight polyamide acs.org. Studies have shown that the polymerizability of this compound is qualitatively higher than that of the monocyclic lactam 2-pyrrolidone, a direct consequence of the higher energy stored in its strained bicyclic structure jst.go.jp. Further evidence of this inherent strain and high reactivity is found in aminolysis studies. The N-benzoyl derivative of this compound reacts with amines at both the exocyclic and endocyclic carbonyl groups, whereas monocyclic N-benzoyllactams only react at the exocyclic carbonyl under the same conditions. This enhanced reactivity of the endocyclic amide bond is a clear indicator of the relief of ring strain upon ring opening researchgate.net.
The conformational dynamics of the bicyclo[3.2.1]octane system are generally understood to involve interconversions between chair-like and boat-like conformations montclair.edu. In the closely related 8-oxabicyclo[3.2.1]octane system, theoretical calculations and NMR data have shown that the six-membered pyran ring predominantly adopts a chair conformation, which is energetically more favorable than the boat conformer researchgate.net. By analogy, the six-membered ring of this compound is expected to exist primarily in a chair-like conformation, though dynamic equilibrium with a higher-energy boat conformation is possible. The precise conformation can be influenced by substitution on the ring. The absolute molecular configuration of derivatives has been confirmed through X-ray crystallography, which provides a static picture of the molecule's conformation in the solid state. For example, the crystal structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one confirmed the relative stereochemistry and revealed that the conformation is stabilized by intermolecular hydrogen bonds tandfonline.com.
Reaction Mechanisms and Polymerization Studies of 8 Oxa 6 Azabicyclo 3.2.1 Octan 7 One
Ring-Opening Polymerization (ROP) of 8-Oxa-6-azabicyclo[3.2.1]octan-7-one
The polymerization of this compound proceeds effectively through a ring-opening mechanism, yielding functional polyamides with unique properties.
The anionic ring-opening polymerization (AROP) of this compound follows a mechanism characteristic of lactam polymerization. The process is typically initiated by a strong base that abstracts the proton from the nitrogen atom of the lactam, creating a lactam anion. This anion, however, is not reactive enough to initiate polymerization on its own.
Propagation occurs via a nucleophilic attack of the lactam anion on the carbonyl carbon of an "activated" monomer. This activation is achieved by an N-acyl derivative of the lactam, which serves as the true growth center. The N-acyllactam group is highly susceptible to nucleophilic attack by the lactam anion. This attack results in the opening of the ring of the acyllactam and the formation of a new N-acyllactam-terminated polymer chain, which is one monomer unit longer. This process repeats, propagating the polymer chain. This mechanism highlights the high reactivity of bicyclic oxalactams in base-catalyzed ring-opening polymerizations. researchgate.net Bicyclic lactams, including this compound, are a significant group of monomers that undergo this type of uncoordinated anionic polymerization. mdpi.com
The bicyclic structure of this compound imparts significant ring strain, which is a thermodynamic driving force for polymerization. Studies have shown that this monomer readily undergoes anionic polymerization in solvents like dimethyl sulfoxide (B87167) at room temperature, yielding high molecular weight, stereoregular polyamides. mountainscholar.org The polymerization is characterized as an equilibrium process. mountainscholar.org
Control over the molecular weight of the resulting polyamide can be achieved, a characteristic feature of living anionic polymerizations. ethernet.edu.et By adjusting the ratio of the monomer to the activator (the N-acyl derivative), the final polymer chain length can be effectively controlled. ethernet.edu.etstanford.edu This control allows for the synthesis of well-defined polymers and block copolymers. researchgate.netethernet.edu.et For instance, monodisperse hydrophilic polyamides have been prepared using this method. mountainscholar.org
The kinetics of the anionic polymerization of this compound are heavily influenced by the choice of initiators and activators (often referred to as cocatalysts).
Initiators : Strong bases are required to generate the initial lactam anion. Common initiators for lactam polymerization include alkali metals, metal hydrides, and strong alkoxide bases. stanford.edu
Activators/Cocatalysts : N-acyl derivatives are crucial for the polymerization to proceed at a reasonable rate. These compounds act as the initial growth centers for the polymer chains. For this compound, specific activators such as N-benzoyl or N-acetyl derivatives are effective. ethernet.edu.et Research has also utilized related N-acyl compounds, like N-(p-nitrobenzoyl)-8-oxa-6-azabicyclo[3.2.1]octan-7-one, to activate the polymerization. mountainscholar.org
The concentration of both the initiator and the activator plays a critical role in the polymerization rate and the final molecular weight of the polymer. ethernet.edu.et Solution-phase AROP is typically performed by reacting the monomer with a strong base and an N-acyl lactam activator in a polar aprotic solvent. stanford.edu
Reactivity of the Lactam Moiety in this compound
The unique bridged structure of this compound leads to enhanced reactivity compared to simple monocyclic lactams.
The lactam moiety in this compound is particularly susceptible to nucleophilic attack. oup.comoup.com This heightened reactivity is attributed to the strain in the bicyclic system, which distorts the amide bond from its preferred planar geometry. nih.gov Such distortion increases the electrophilicity of the carbonyl carbon, making it a more favorable site for attack by nucleophiles. nih.gov This inherent reactivity is a key factor in its ready polymerizability. researchgate.net Studies involving aminolysis with n-butylamine have shown that, unlike monocyclic N-benzoyllactams where only the exocyclic carbonyl group reacts, the N-benzoyl derivative of this compound is attacked at both the exo- and endocyclic carbonyl groups, further demonstrating the high reactivity of the bicyclic lactam ring. researchgate.net
Acylation of the lactam nitrogen significantly alters the electronic structure of the amide bond and further enhances its reactivity. X-ray crystallographic studies of N-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one (Bz-BOL) have provided direct evidence for this. oup.com
The analysis reveals that the C-N bond within the lactam ring is significantly lengthened upon acylation compared to the bond in the original, unmodified lactam. oup.comresearchgate.net This elongation indicates a weakening of the amide bond. oup.com The weakened C-N bond is consequently more easily cleaved during a nucleophilic attack, which is the key step in the ring-opening polymerization process. oup.comoup.com This structural evidence provides a clear rationale for the role of N-acyl derivatives as essential activators in the polymerization of this monomer.
| Compound | Lactam C-N Bond Distance (Å) | Reference |
|---|---|---|
| N-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one (Bz-BOL) | 1.401 | oup.com |
| Unmodified this compound | Not explicitly stated, but described as shorter than in the acylated form. | oup.comresearchgate.net |
Effects of Substituents on Monomer Reactivity and Polymerization Behavior
The reactivity of the this compound monomer and its subsequent polymerization behavior are significantly influenced by the presence of substituents on the bicyclic ring system. These substituents can alter the electronic and steric characteristics of the monomer, thereby affecting its ring strain, susceptibility to nucleophilic or electrophilic attack, and the properties of the resulting polymer. Research in this area has highlighted the pronounced effects of N-acylation and halogen substitution on the polymerization of this bicyclic oxalactam.
Influence of N-Acyl Substituents
N-acylation is a critical aspect of the anionic ring-opening polymerization of lactams, as the N-acyl group acts as an activator. In the case of bicyclic oxalactams like this compound, the reactivity of the N-acyl derivative is notably high. Studies involving the aminolysis of N-benzoyl derivatives of this compound have demonstrated that the bicyclic structure imparts a greater reactivity compared to monocyclic N-acyllactams such as N-benzoyl-2-pyrrolidone and N-benzoyl-ε-caprolactam. nih.gov
In a comparative study, the reaction of these N-acyllactams with n-butylamine in N,N-dimethylformamide at 25°C revealed different reaction pathways. For the N-benzoyl derivatives of the bicyclic oxalactam, the amine attacked both the exocyclic and endocyclic carbonyl groups. nih.gov This dual reactivity underscores the high strain in the bicyclic system, which facilitates ring-opening. In contrast, under the same conditions, only the exocyclic carbonyl group of the monocyclic N-benzoyllactams reacted. nih.gov This enhanced reactivity of the bicyclic N-acyllactam is a key factor in its base-catalyzed ring-opening polymerization. nih.gov
| Compound | Reactivity with n-butylamine | Site of Attack | Implication for Polymerization |
| N-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one | High | Exocyclic and Endocyclic Carbonyls | High reactivity in base-catalyzed ring-opening polymerization. nih.gov |
| N-benzoyl-2-pyrrolidone | Lower | Exocyclic Carbonyl Only | Lower reactivity compared to the bicyclic analogue. nih.gov |
| N-benzoyl-ε-caprolactam | Lower | Exocyclic Carbonyl Only | Lower reactivity compared to the bicyclic analogue. nih.gov |
Influence of Halogen Substituents
The introduction of a halogen substituent, such as bromine, onto the bicyclic framework also has a discernible effect on the monomer's reactivity. Research on a 4(e)-bromo-substituted analogue of this compound has provided insights into how such modifications influence polymerization. The aminolysis of the N-benzoyl derivative of this bromo-substituted monomer showed a similar high reactivity to its unsubstituted counterpart, with the amine reacting at both carbonyl groups. nih.gov
Furthermore, the synthesis and subsequent anionic desalting oligomerization of the sodium salt of a bromo-substituted bicyclic oxalactam have been reported. rsc.org This indicates that the presence of the bromine atom does not inhibit the polymerization process and that such substituted monomers can be valuable for creating functionalized polyamides. The exact position and stereochemistry of the halogen can, however, be expected to play a role in the precise reactivity and the properties of the resulting polymer, a principle that has been observed in related bicyclic systems.
Comparative Reactivity in Copolymerization
The inherent reactivity of this compound (BOL) has also been evaluated in copolymerization studies. In the anionic ring-opening copolymerization of BOL with 2-pyrrolidone, it was found that the qualitative polymerizability of BOL is higher than that of 2-pyrrolidone under the investigated conditions. rsc.org This suggests that in a competitive reaction, the bicyclic oxalactam is more readily incorporated into the growing polymer chain. This higher reactivity is attributed to the greater ring strain of the bicyclic monomer compared to the monocyclic 2-pyrrolidone.
| Monomer | Relative Polymerizability | Basis of Observation |
| This compound (BOL) | Higher | Analytical data on the composition of the resulting copolymer with 2-pyrrolidone. rsc.org |
| 2-Pyrrolidone | Lower | Analytical data on the composition of the resulting copolymer with BOL. rsc.org |
Polymeric Materials Derived from 8 Oxa 6 Azabicyclo 3.2.1 Octan 7 One
Synthesis and Characterization of Polyamides
The primary method for synthesizing polyamides from 8-Oxa-6-azabicyclo[3.2.1]octan-7-one is through anionic ring-opening polymerization (AROP). This process can be initiated even at or below room temperature, which is a notable advantage over many conventional polyamide syntheses that require high temperatures. The polymerization is typically carried out in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF).
The AROP of BOL can be initiated using a strong base, such as potassium pyrrolidonate, and an N-acyl lactam activator, like N-acetyl-BOL, to yield high molecular weight polyamides. The resulting polymer is poly(tetrahydropyran-2,6-diyliminocarbonyl). Research has shown that the polymerization can proceed efficiently without an activator, which simplifies the synthesis process. Anionic copolymerization of BOL with other lactams, such as 2-pyrrolidone, has also been successfully carried out, resulting in random copolymers. globalauthorid.com
Characterization of these polyamides is performed using a variety of analytical techniques:
Spectroscopy: Infrared (IR) spectroscopy is used to confirm the presence of amide linkages and other functional groups. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the detailed chemical structure of the polymer, confirming the ring-opening and the formation of the polyamide chain. acs.org 13C NMR analysis of copolymers has shown that monomer units are linked randomly throughout the polymer chain. globalauthorid.com
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of the polymer. For poly(BOL), thermal transitions corresponding to glass transition, fusion, and decomposition have been identified. acs.org For instance, the optically active version of the polymer exhibits fusion and decomposition temperatures around 290-305°C and 330°C, respectively. researchgate.net
Table 1: Anionic Polymerization Conditions for this compound (BOL)
| Parameter | Details |
| Monomer | This compound (BOL) |
| Polymerization Type | Anionic Ring-Opening Polymerization (AROP) |
| Solvents | Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) |
| Catalyst/Initiator | Potassium pyrrolidonate, Sodium hydride |
| Activator | N-acetyl-BOL (can proceed without) |
| Temperature | Can proceed readily at or below room temperature |
Structure-Property Relationships in this compound-based Polyamides
The unique chemical structure of poly(BOL) leads to distinct physical and chemical properties. The alternating sequence of a rigid, hydrophilic tetrahydropyran (B127337) ring and a polar amide linkage is central to these characteristics. acs.orgresearchgate.net
Solubility and Hygroscopicity: Unlike many conventional polyamides, poly(BOL) exhibits excellent solubility in solvents such as formic acid, m-cresol, DMSO, and even chloroform. acs.org This enhanced solubility is attributed to the polymer's structure, which is thought to create hydrophilic polar microdomains surrounded by more hydrophobic nonpolar microdomains. This arrangement also accounts for the polymer's notable hygroscopic (water-absorbing) properties. acs.orgresearchgate.net
Thermal Properties: The bicyclic nature of the monomer imparts significant ring strain, which contributes to its high polymerizability. stanford.edu The resulting polymer possesses a semi-crystalline nature. DSC analysis reveals several thermal transitions, with a glass transition temperature around 130°C, fusion between 260-285°C, and decomposition beginning around 315°C. acs.org
Influence of Stereochemistry: The use of an optically active monomer, (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one, results in a stereoregular polyamide. researchgate.netresearchgate.net This stereoregularity enhances the organized arrangement of the polymer chains. Consequently, the optically active polymer displays higher thermal transition temperatures compared to the polyamide prepared from the racemic monomer. The enhanced regularity is also believed to improve the formation of the hydrophilic microdomains, further boosting the material's hygroscopic nature. researchgate.net
Table 2: Key Properties of Poly(BOL) and the Influence of Structure
| Property | Observation | Structural Rationale |
| Solubility | Soluble in formic acid, m-cresol, DMSO, chloroform | Alternating hydrophilic (tetrahydropyran/amide) and hydrophobic microdomains. acs.org |
| Hygroscopicity | High moisture absorption | Presence of polar amide groups and ether linkages in a specific stereochemical arrangement. acs.orgresearchgate.net |
| Thermal Stability | Tg ~130°C, Tm ~260-285°C, Td ~315°C | Rigid bicyclic monomer structure leads to a semi-crystalline polymer with a high melting point. acs.org |
| Effect of Stereoregularity | Higher thermal transitions (Tm ~290-305°C) | Ordered chain packing in the optically active polymer compared to the racemic version. researchgate.net |
Incorporation into Complex Polymer Architectures (e.g., Amphiphilic Graft and Block Copolymers)
The living nature of the anionic ring-opening polymerization of this compound makes it a suitable candidate for the synthesis of complex polymer architectures like block and graft copolymers.
Block Copolymers: ABA-type triblock copolymers have been synthesized where the polyamide from BOL constitutes the outer 'A' blocks, and a polyoxyethylene chain serves as the central 'B' block. This was achieved by using a polyoxyethylene with terminal isocyanate groups as a macro-activator for the anionic polymerization of BOL. researchgate.net The ability to conjugate other molecules to the C-terminal imide of the growing polymer chain in situ also presents a pathway for creating block copolymers. stanford.edu Furthermore, block copolymers containing dextran (B179266) and polyamide sequences derived from BOL have been reported.
Graft Copolymers: Graft copolymers have been prepared by first synthesizing a polyamide macromonomer with a polymerizable group (e.g., a vinylbenzyl group). This macromonomer can then be radically copolymerized with another monomer, such as 2-vinylpyridine, to create a graft copolymer where polyamide chains are attached as side chains to a different polymer backbone.
These complex structures are designed to combine the desirable properties of poly(BOL), such as hydrophilicity and film-forming ability, with the properties of other polymers, opening up new applications.
Membrane Applications of Resulting Polyamides (e.g., Permeability and Permselectivity)
One of the most significant applications of polyamides derived from this compound is in the fabrication of hydrophilic separation membranes. researchgate.netresearchgate.net The polymer's excellent film-forming capability, often through a "casting polymerization" technique where polymerization and film formation occur simultaneously, facilitates membrane preparation. acs.org
These membranes demonstrate high water permeability, a direct consequence of the hydrophilic nature of the polymer backbone. researchgate.net Their performance in separation processes has been evaluated, particularly for the transport of ions and solutes in aqueous solutions.
Permeability and Permselectivity: Membranes made from poly(BOL) have shown high permeability for alkali metal ions like sodium and potassium in water. nii.ac.jp More notably, membranes fabricated from the stereoregular, optically active polyamide exhibit superior performance compared to those from the racemic polymer. The optically active membrane shows better fractional solute rejection combined with high water permeability. researchgate.net This indicates a high degree of permselectivity, which is crucial for applications in filtration and separation. The well-defined hydrophilic-hydrophobic microdomains in the stereoregular polymer are thought to create organized channels for water transport while hindering the passage of certain solutes.
Theoretical and Computational Studies on 8 Oxa 6 Azabicyclo 3.2.1 Octan 7 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations offer a fundamental understanding of the electronic distribution and inherent reactivity of 8-Oxa-6-azabicyclo[3.2.1]octan-7-one. The key to its reactivity lies in the structure of its bicyclic amide (lactam) functionality. In a standard planar amide, resonance delocalization of the nitrogen lone pair into the carbonyl group results in a partial double bond character for the C-N bond, conferring significant stability. However, in a bridged bicyclic system like this compound, Bredt's rule considerations prevent the nitrogen atom from achieving the planarity required for optimal resonance stabilization. nih.gov
This enforced pyramidal geometry at the nitrogen atom leads to a significant distortion of the amide bond. nih.gov The lone pair of electrons on the nitrogen has less p-character and cannot effectively overlap with the π-system of the carbonyl group. This reduced amide resonance has profound effects on the electronic structure:
Increased N-C(O) Bond Length: The single bond character of the lactam's N-C(O) bond increases, resulting in a longer bond compared to a planar amide.
Decreased C=O Bond Length: Correspondingly, the C=O bond exhibits more double-bond character and shortens slightly. nih.gov
Enhanced Reactivity: The lack of resonance stabilization increases the ring strain and makes the lactam carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which is the basis for its high propensity for ring-opening polymerization. oup.com
Crystal structure analysis of a closely related derivative, N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, provides experimental support for these computational predictions. The study revealed a significant elongation of the endocyclic C7-N6 bond upon N-acylation, indicating an increase in the double-bond character of the exocyclic C7-O9 bond and a shift in electron density that enhances the ring's reactivity. oup.com
| Bond / Angle | N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one oup.com | N-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one oup.com |
| C7-N6 Bond Length (Å) | 1.403 | 1.411 / 1.416 |
| C7-O9 Bond Length (Å) | 1.211 | 1.211 / 1.205 |
| C7-N6-C10 Angle (°) | 129.5 | 129.9 / 131.5 |
| C5-N6-C7 Angle (°) | 111.9 | 111.9 / 111.7 |
Table 1: Selected bond lengths and angles from the crystal structure analysis of N-acyl derivatives of this compound, illustrating the impact of acylation on the lactam geometry. Data is provided for the title compound and a similar N-benzoyl derivative for comparison. oup.com
Molecular Modeling and Conformational Energy Landscape Analysis
The bicyclo[3.2.1]octane framework is a semi-rigid system, yet it possesses distinct conformational possibilities that define its energy landscape. The structure consists of a six-membered tetrahydropyran (B127337) ring fused with a five-membered tetrahydrofuran (B95107) ring, sharing a bridgehead carbon and the ether oxygen. The six-membered ring can, in principle, adopt chair, boat, or twist-boat conformations.
While specific conformational energy landscape studies for the parent this compound are not extensively documented, detailed computational analyses of related bicyclic systems provide significant insights. For example, theoretical calculations on derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one using methods such as AM1, Hartree-Fock (HF/6-31G), and Density Functional Theory (DFT/B3LYP/6-31G) have been performed. researchgate.net These studies show that the pyran ring in these systems predominantly adopts a chair conformation, although boat conformers can also be present. researchgate.net
Similarly, DFT studies on related 3-azabicyclo[3.2.1]octane scaffolds reveal two primary low-energy conformations for the six-membered ring: a more stable chair-like orientation and a slightly higher energy boat-like form. montclair.edu The energy barrier between these conformations is calculated to be relatively low (<9 kcal/mol), suggesting that the molecule can dynamically access different conformations in solution. montclair.edu
For this compound, molecular modeling would predict that the chair conformation of the six-membered ring is likely the global minimum on the potential energy surface due to minimized steric and torsional strain. The boat conformation would represent a local minimum or a transition state. The precise energy difference and the barrier to interconversion would be influenced by the presence of the lactam functionality and the ether bridge. A comprehensive analysis would involve a systematic conformational search and the calculation of the potential energy surface to map out all stable conformers and the transition states connecting them.
| Conformation Type | Relative Stability | Key Features |
| Chair-like | More Stable (Predicted) | Lower torsional and steric strain. Generally the ground state for [3.2.1] bicyclic systems. montclair.edu |
| Boat-like | Less Stable (Predicted) | Higher energy due to eclipsing interactions. Represents a local minimum or transition state. montclair.edu |
Table 2: Predicted conformational preferences for the six-membered ring in the this compound skeleton based on computational studies of analogous structures. montclair.edu
Prediction of Polymerization Pathways and Mechanism Elucidation
This compound is known to undergo efficient anionic ring-opening polymerization (AROP) to yield a high molecular weight, hydrophilic polyamide known as poly(tetrahydropyran-2,6-diyliminocarbonyl). mountainscholar.org Computational studies on the AROP of lactams, in general, help elucidate the reaction mechanism and predict polymerization pathways.
The mechanism of AROP typically involves three main steps:
Initiation: A strong, non-nucleophilic base abstracts the acidic proton from the lactam nitrogen, forming a lactam anion. This is a rapid and reversible step.
Activation: For polymerization to proceed efficiently, an activator, typically an N-acylated lactam, is used. This activator is highly electrophilic.
Propagation: The lactam anion acts as a nucleophile, attacking the carbonyl carbon of the activated monomer. This ring-opening step regenerates an N-acylated species, which is now the new growing chain end. This new chain end is then rapidly attacked by another lactam anion, propagating the polymer chain.
Computational modeling can predict the energetics of this pathway. The high reactivity of this compound in AROP is attributed to its significant ring strain, which is a combination of angle strain and the aforementioned lack of amide resonance stabilization. nih.gov Theoretical calculations would show a highly favorable thermodynamic driving force (a large negative change in enthalpy) for the ring-opening reaction, as the strained bicyclic monomer is converted into a more stable, linear polymer chain.
Kinetic modeling would focus on the activation barriers for the nucleophilic attack. The pyramidalized nitrogen and the resulting high electrophilicity of the carbonyl carbon in the N-acylated bicyclic lactam would lead to a lower activation energy for the propagation step compared to less strained monocyclic lactams like ε-caprolactam. This computational finding would explain the experimentally observed high rates of polymerization for this monomer. nih.govresearchgate.net
Analysis of Intermolecular Interactions via Computational Methods
The properties of both the this compound monomer and its resulting polyamide are heavily influenced by intermolecular interactions. Computational methods are crucial for analyzing these non-covalent forces, which include hydrogen bonding and van der Waals interactions.
In the crystalline state of the monomer (or its derivatives), molecular packing is dictated by a network of these interactions. The crystal structure of N-cinnamoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one shows how molecules orient themselves to maximize favorable contacts. oup.com Computational analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be used to identify and quantify specific interactions, such as weak C-H···O hydrogen bonds, that stabilize the crystal lattice. beilstein-journals.org
For the resulting polyamide, intermolecular interactions are even more critical as they determine the material's bulk properties. The polymer possesses a regular arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups and the ether oxygen in the tetrahydropyran ring). Computational modeling of polymer chains can predict how they interact and self-assemble.
Hydrogen Bonding: The primary intermolecular force is the hydrogen bond between the amide N-H of one chain and the carbonyl C=O of an adjacent chain. These bonds are responsible for the high strength and crystallinity found in many polyamides. nih.govmdpi.com
Hydrophilicity: The polymer is noted for being hydrophilic. mountainscholar.org This is due to the high density of hydrogen bond acceptors (both carbonyl and ether oxygens) that can readily interact with water molecules. Molecular dynamics simulations could model the solvation of the polymer chain, illustrating how water molecules form a hydration shell around the polymer and explaining its solubility and high capacity for moisture uptake.
Computational analysis of the polymer's structure would reveal ordered domains where hydrogen bonding leads to the formation of crystalline lamellae, interspersed with amorphous regions. The strength and directionality of these hydrogen bonds, which can be accurately modeled using DFT, are directly responsible for the thermal and mechanical properties of the final polyamide material. mit.edu
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes for 8-Oxa-6-azabicyclo[3.2.1]octan-7-one
The existing syntheses of this compound, including its optically active forms, have provided a foundational basis for its study. acs.orgacs.org These routes often commence from starting materials like sodium 3,4-dihydro-2H-pyran-2-carboxylate. acs.orgoup.com However, future research should focus on the development of more efficient, scalable, and stereoselective synthetic pathways.
Key opportunities for advancement include:
Asymmetric Catalysis: Current methods to obtain enantiomerically pure (+)-(1R,5S)-8-Oxa-6-azabicyclo[3.2.1]octan-7-one rely on classical resolution of a diastereomeric salt. acs.orgresearchgate.net Future efforts could explore the use of modern asymmetric catalysis to establish the key stereocenters directly. Strategies such as catalytic asymmetric cycloadditions or enzymatic C-H amidation could provide more direct and atom-economical routes to the enantiopure lactam. nih.gov
Novel Cyclization Strategies: The core bicyclic structure could potentially be assembled through alternative and more convergent strategies. For instance, adapting methodologies used for analogous systems, such as the 1,3-dipolar cycloaddition used to create the 8-oxa-2-azabicyclo[3.2.1]octane skeleton, could offer new pathways. semanticscholar.org Similarly, the exploration of intramolecular cyclization reactions on elaborately functionalized acyclic precursors presents a promising avenue. The recent stereoselective synthesis of a heavily hydroxylated 8-oxa-6-azabicyclo[3.2.1]octane derivative via osmium-catalyzed tethered aminohydroxylation showcases the potential of modern synthetic methods to access complex derivatives of this scaffold. nih.gov
Green Chemistry Approaches: Investigating synthetic routes that utilize bio-based starting materials, reduce the use of hazardous reagents, and minimize waste generation would align with the principles of green chemistry. This could involve chemo-enzymatic methods or exploring feedstocks derived from biomass.
A comparative table of potential future synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Relevant Precedent/Concept |
| Asymmetric Catalysis | Direct access to enantiopure material, improved atom economy. | Enantioselective synthesis of tropane (B1204802) alkaloids. ehu.es |
| Enzymatic C-H Amidation | High stereoselectivity, mild reaction conditions. | Chemoenzymatic total synthesis of other lactam-containing natural products. nih.gov |
| 1,3-Dipolar Cycloaddition | Rapid construction of the bicyclic core. | Synthesis of related 8-oxa-2-azabicyclo[3.2.1]octane systems. semanticscholar.org |
| Tethered Aminohydroxylation | High degree of stereocontrol for functionalized derivatives. | Synthesis of polyhydroxylated 8-oxa-6-azabicyclo[3.2.1]octane systems. nih.gov |
Exploration of Advanced Polymerization Techniques and Polymer Architectures
The high polymerizability of this compound via anionic ring-opening polymerization (AROP) is well-established, yielding a novel, high-molecular-weight, hydrophilic polyamide. acs.orgacs.org This high reactivity is attributed to significant ring strain, comparable to its highly polymerizable isomer, 8-oxa-3-azabicyclo[3.2.1]octan-2-one. stanford.edu Future research should leverage this reactivity by employing advanced polymerization techniques to create sophisticated polymer architectures with tailored properties.
Promising research directions include:
Controlled and Living Polymerization: Moving beyond conventional AROP, the development of a living anionic polymerization of this compound would be a significant advancement. researchgate.net This would enable precise control over molecular weight and dispersity, which are critical for high-performance applications. Achieving a living polymerization would open the door to the synthesis of complex macromolecular architectures.
Block Copolymers: Utilizing a living polymerization system, the synthesis of block copolymers through the sequential addition of different monomers is a key opportunity. For example, copolymerizing with monomers like 2-pyrrolidone or ε-caprolactam could yield novel amphiphilic or thermoplastic elastomeric materials. jst.go.jp
Graft and Star Polymers: The synthesis of non-linear architectures such as graft or star polymers based on the polyamide backbone could lead to materials with unique solution properties, rheological behavior, and self-assembly characteristics.
Enzyme-Catalyzed ROP: As an alternative to anionic methods, exploring enzyme-catalyzed ring-opening polymerization could offer a more sustainable and highly selective route to the corresponding polyamides under mild conditions, potentially avoiding side reactions. rsc.org
The table below outlines potential polymer architectures and their associated benefits.
| Polymer Architecture | Synthesis Method | Potential Properties and Applications |
| Well-defined Homopolymer | Living Anionic ROP | Predictable mechanical and thermal properties, high-performance fibers. |
| Diblock Copolymers | Sequential Living AROP | Self-assembly into micelles or nanostructures, drug delivery, separation membranes. |
| Triblock Copolymers | Sequential Living AROP | Thermoplastic elastomers, hydrogels. |
| Graft Copolymers | "Grafting-from" or "grafting-to" methods | Modified surface properties, compatibilizers for polymer blends. |
Utility of this compound as a Chiral Building Block in Natural Product and Complex Molecule Synthesis
The availability of enantiomerically pure this compound makes it a valuable chiral building block for organic synthesis. acs.org The rigid bicyclic framework contains multiple stereocenters and functional groups that can be manipulated to construct complex molecular targets.
Future research in this area should focus on:
Synthesis of Natural Product Analogues: The core 8-oxabicyclo[3.2.1]octane skeleton is a key structural motif in a variety of biologically active natural products. researchgate.net The chiral lactam can serve as a versatile starting material for the stereoselective synthesis of these compounds or their novel analogues.
Peptidomimetics: The constrained conformation of the bicyclic lactam can be exploited to design and synthesize peptidomimetics. Incorporating this rigid scaffold into peptide sequences could induce specific secondary structures (e.g., turns or helices) and enhance metabolic stability, making them attractive candidates for drug discovery.
Access to Novel Functionalized Scaffolds: Ring-opening of the lactam provides access to a linear tetrahydropyran (B127337) derivative bearing stereochemically defined amine and carboxylic acid functionalities. This chiral intermediate can be a precursor to a wide range of complex molecules, including iminosugars and other polyhydroxylated alkaloids, as demonstrated by the synthesis of heavily hydroxylated derivatives. nih.gov The synthesis of tropane alkaloids, which feature the related 8-azabicyclo[3.2.1]octane core, is a testament to the significance of such bicyclic frameworks in medicinal chemistry. researchgate.net
Deeper Theoretical Insights into Structure-Reactivity Relationships and Design Principles for New Bicyclic Systems
To fully unlock the potential of this compound and guide the design of next-generation monomers, a deeper theoretical understanding of its structure and reactivity is essential. Computational chemistry can provide invaluable insights that complement experimental work.
Key areas for theoretical investigation include:
Ring Strain Analysis: Quantifying the ring strain energy of the lactam using high-level computational methods, such as Density Functional Theory (DFT), is crucial. Comparing this value with those of other bicyclic and monocyclic lactams can help to build predictive models for polymerizability. acs.org
Modeling Polymerization Mechanisms: Theoretical modeling of the AROP mechanism can elucidate the transition state structures and activation energies involved in initiation and propagation. This can help explain its high reactivity and guide the selection of optimal catalysts and reaction conditions for achieving controlled polymerization.
Predicting Polymer Properties: Computational simulations of the resulting polyamide chains can predict key properties such as chain conformation, crystallinity, and interactions with solvents. This is particularly relevant for understanding the origins of the polymer's high hydrophilicity and for designing new materials with tailored properties. acs.org
Design of New Monomers: Insights gained from theoretical studies can be used to design new bicyclic lactam monomers with modified substituents. These computational models could predict how different functional groups on the bicyclic core would affect ring strain, polymerizability, and the final properties of the polymer, thereby accelerating the discovery of new advanced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
